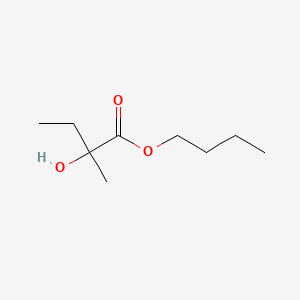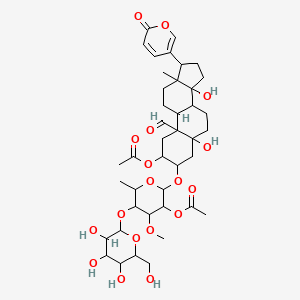
Lithium 4-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-ethylhexanoate: is an organolithium compound with the chemical formula C8H15LiO2. It is a lithium salt of 4-ethylhexanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 4-ethylhexanoate can be synthesized through the reaction of 4-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 4-ethylhexanoic acid in an appropriate solvent, such as ethanol or water, and then adding lithium hydroxide or lithium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Lithium 4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various lithium salts depending on the substituting cation.
Scientific Research Applications
Lithium 4-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lithium’s effects on biological systems, particularly in the context of mood stabilization and neurological research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of bipolar disorder and other psychiatric conditions.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 4-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase. These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects. In industrial applications, this compound acts as a catalyst or additive, enhancing the efficiency and selectivity of chemical reactions.
Comparison with Similar Compounds
Lithium acetate: Another lithium salt used in similar applications but with different chemical properties.
Lithium carbonate: Commonly used in the treatment of bipolar disorder and as a precursor in the synthesis of other lithium compounds.
Lithium chloride: Used in various industrial processes and as a reagent in organic synthesis.
Uniqueness: Lithium 4-ethylhexanoate is unique due to its specific chemical structure, which imparts distinct solubility, reactivity, and stability properties. Its long alkyl chain makes it more hydrophobic compared to other lithium salts, influencing its behavior in both biological and industrial contexts.
Properties
CAS No. |
94313-54-9 |
|---|---|
Molecular Formula |
C8H15LiO2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
lithium;4-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XMSZNLYHBMXYJW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC(CC)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















